molecular formula C11H18N4O2 B2945968 1-Cyclohexyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea CAS No. 1207055-29-5

1-Cyclohexyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea

Cat. No.: B2945968
CAS No.: 1207055-29-5
M. Wt: 238.291
InChI Key: XIUZYOVVOJOQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea is a compound that belongs to the class of urea derivatives It features a cyclohexyl group attached to a urea moiety, which is further linked to a 1,2,4-oxadiazole ring substituted with a methyl group

Preparation Methods

The synthesis of 1-Cyclohexyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Cyclohexyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death . The exact molecular pathways and targets can vary depending on the specific application and organism being targeted.

Comparison with Similar Compounds

1-Cyclohexyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclohexyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-8-13-10(17-15-8)7-12-11(16)14-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUZYOVVOJOQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.